molecular formula C13H11N7O3 B3290986 N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide CAS No. 869073-26-7

N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide

Cat. No.: B3290986
CAS No.: 869073-26-7
M. Wt: 313.27 g/mol
InChI Key: BIMJOLKYICSKJA-UHFFFAOYSA-N
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Description

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . Furthermore, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide involves its binding interactions with CDK2 and other biomolecules. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to the suppression of cell cycle progression . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the execution of apoptosis . The compound also modulates gene expression by inhibiting transcription factors that promote cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The threshold dose for therapeutic efficacy without adverse effects needs to be carefully determined to optimize the compound’s use in cancer treatment .

Metabolic Pathways

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and survival .

Transport and Distribution

Within cells and tissues, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue permeability and blood flow . The compound’s localization within specific tissues and cells is crucial for its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it exerts its inhibitory effects on CDK2 and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and activity . Understanding the factors that govern its localization can aid in optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aromatic aldehydes and thiourea in acetic acid at elevated temperatures . The resulting intermediate is then reacted with hydrazine derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Techniques like recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer research .

Properties

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-3-2-4-9(5-8)20(22)23/h2-7H,1H3,(H,18,21)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMJOLKYICSKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.